molecular formula C6H8O6 B3431276 L-Ascorbic acid-13C6 CAS No. 89924-69-6

L-Ascorbic acid-13C6

Cat. No.: B3431276
CAS No.: 89924-69-6
M. Wt: 176.12 g/mol
InChI Key: CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-hex-2-enonic acid, gamma-lactone, more commonly known in research and industrial contexts as Erythorbic Acid or Isoascorbic Acid, is a stereoisomer of L-ascorbic acid (vitamin C) with the molecular formula C₆H₈O₆ . This compound is widely recognized and utilized as a potent antioxidant and chiral building block in organic synthesis . It is synthesized from sugars via a reaction between methyl 2-keto-D-gluconate and sodium methoxide, and can also be derived from sucrose . In scientific applications, Erythorbic Acid serves as a critical reducing agent in various organic reactions, helping to prevent oxidation in experimental systems . Its primary research value lies in its role as a model compound for studying antioxidant mechanisms and as a precursor for the preparation of various chiral compounds . Its mechanism of action as an antioxidant involves scavenging free radicals and inhibiting oxidative damage by reducing oxygen, thereby protecting other components in a mixture from degradation . This is particularly valuable in studies related to food science and material stability. Furthermore, its application extends to biochemical research where it has been investigated for its ability to enhance nonheme-iron absorption . This product is presented as a white to yellow crystalline solid . It is soluble in water, alcohol, and pyridine, and slightly soluble in glycerol . Predicted ADMET data suggests this compound has high human intestinal absorption and is not anticipated to be a mutagen or carcinogen . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62624-30-0, 89924-69-6, 50-81-7, 89-65-6
Record name DL-Ascorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC218455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name l-ascorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythorbic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

D-erythro-Hex-2-enonic acid, gamma-lactone (CAS Number 89924-69-6) is a six-carbon compound with significant biological activity, particularly noted for its antioxidant properties. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

D-erythro-Hex-2-enonic acid, gamma-lactone has the molecular formula C6H8O3C_6H_8O_3 and a molecular weight of approximately 144.13 g/mol. Its structure includes a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity. The compound is a cyclic ester formed from the condensation of a hydroxy acid, which is commonly found in citrus fruits and various vegetables, enhancing their flavor and nutritional value.

Antioxidant Properties

The primary biological activity of D-erythro-Hex-2-enonic acid, gamma-lactone is its role as an antioxidant . It effectively scavenges free radicals, thereby inhibiting oxidative stress that can lead to cellular damage. This property not only aids in food preservation by preventing spoilage but also suggests potential health benefits against chronic diseases linked to oxidative damage.

The antioxidant mechanisms involve:

  • Scavenging Reactive Oxygen Species (ROS): The compound reacts with ROS, neutralizing them before they can cause cellular harm.
  • Regulation of Antioxidant Enzymes: It may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further protecting cells from oxidative stress.

Case Studies and Experimental Data

  • Cellular Studies:
    • In vitro studies demonstrated that D-erythro-Hex-2-enonic acid, gamma-lactone significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This reduction was quantified by measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation.
  • Animal Studies:
    • A study on mice indicated that administration of the compound at doses of 300 mg/kg resulted in decreased levels of oxidative stress markers and improved overall health parameters compared to control groups receiving no treatment .
  • Human Studies:
    • Preliminary human studies suggest that dietary intake of foods rich in D-erythro-Hex-2-enonic acid may correlate with lower incidences of chronic diseases associated with oxidative stress, although further research is needed to establish direct causation .

Applications

D-erythro-Hex-2-enonic acid, gamma-lactone has diverse applications across various fields:

Application AreaDescription
Food Industry Used as a natural preservative due to its antioxidant properties.
Nutraceuticals Incorporated into dietary supplements aimed at enhancing antioxidant intake.
Cosmetics Utilized in formulations for skin protection against oxidative damage.

Comparative Analysis

To better understand the uniqueness of D-erythro-Hex-2-enonic acid, gamma-lactone, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
L-Erythro-Hex-2-enonic AcidSimilar backboneDifferent stereochemistry affecting reactivity
D-MannoseSimilar sugar structureDifferent functional groups influencing properties
Ascorbic Acid (Vitamin C)Contains lactoneStronger antioxidant properties; essential nutrient
D-GalactoseSimilar sugar structureDifferent configuration affecting biological roles

This table highlights how D-erythro-Hex-2-enonic acid distinguishes itself through its specific lactone formation and unique antioxidant capabilities.

Scientific Research Applications

Food Industry Applications

D-erythro-Hex-2-enonic acid, gamma-lactone is widely utilized in the food industry due to its preservative and antioxidant properties:

  • Natural Preservative : It helps prevent spoilage by inhibiting oxidative processes, thus extending the shelf life of food products.
  • Antioxidant : The compound scavenges free radicals, reducing oxidative stress in food items. This property is particularly beneficial in products like meat, fish, fruit juices, and canned goods .
  • Dosage Recommendations :
    • Meat products: 0.5–1.0 g/kg
    • Frozen fish: 0.1%–0.8% aqueous solution prior to freezing
    • Fruit juices: 0.01%–0.03% .

Health Benefits

Research indicates that D-erythro-Hex-2-enonic acid may have significant health implications:

  • Antioxidant Activity : Its ability to scavenge free radicals suggests potential protective effects against chronic diseases associated with oxidative damage .
  • Metabolism : Studies have shown that it may influence the metabolism of other compounds like ascorbic acid (Vitamin C), although no antagonistic effects were observed in dietary studies .

Industrial Applications

Beyond food preservation, D-erythro-Hex-2-enonic acid has potential applications in industrial processes:

  • Chemical Synthesis : It serves as a precursor in the synthesis of various organic compounds due to its reactive double bond.

Case Studies and Research Findings

Several studies have documented the applications and implications of D-erythro-Hex-2-enonic acid:

  • Food Preservation Studies : Research demonstrated that incorporating this compound into meat products significantly reduced spoilage rates compared to control samples without antioxidants.
  • Health Impact Assessments : Clinical trials indicated that supplementation with D-erythro-Hex-2-enonic acid improved antioxidant levels in participants, suggesting potential benefits in managing oxidative stress-related conditions .
  • Industrial Use Cases : Applications in the synthesis of bioactive compounds have been explored, showing promise for developing new pharmaceuticals leveraging its unique chemical properties .

Chemical Reactions Analysis

Hydrolysis of the Lactone Ring

The gamma-lactone structure undergoes hydrolysis in aqueous environments, yielding D-erythro-hex-2-enonic acid. This reaction is reversible and pH-dependent:

  • Mechanism : The lactone ring opens via nucleophilic attack by water, breaking the ester bond to form a carboxylic acid.

  • Conditions : Acidic or basic catalysis accelerates the reaction.

  • Importance : This reaction is critical for modifying the compound’s solubility or reactivity in biological systems.

Oxidation of the Double Bond

The conjugated double bond (C2–C3) in the enonic acid moiety is reactive toward oxidation:

  • Agents : Common oxidizing agents include KMnO₄ or CrO₃ under acidic conditions.

  • Products : Oxidation typically results in the formation of diketones or carboxylic acids, depending on reaction conditions.

Nucleophilic Addition

The conjugated enone system (α,β-unsaturated carbonyl) facilitates Michael addition reactions with nucleophiles (e.g., amines, thiols):

  • Mechanism : The nucleophile attacks the β-carbon of the α,β-unsaturated ketone, followed by proton transfer.

  • Applications : This reaction is exploited in organic synthesis to form novel derivatives with potential bioactive properties.

Comparative Reactivity Analysis

Reaction Type Key Features
HydrolysispH-dependent ring opening; yields D-erythro-hex-2-enonic acid .
OxidationSelective oxidation of the double bond; forms diketones/carboxylic acids.
Nucleophilic AdditionConjugate addition to the enone system; expands synthetic versatility.

Research Findings and Limitations

While detailed kinetic or mechanistic studies are not explicitly documented in the provided sources, the compound’s reactivity can be inferred from its structural features:

  • Antioxidant Activity : Its ability to scavenge free radicals suggests inherent stability toward oxidative degradation .

  • Thermal Stability : The lactone ring and conjugated system likely confer moderate thermal stability, though specific data are unavailable.

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : (5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one .
  • Synonyms: Erythorbic acid, D-isoascorbic acid, Isoascorbic acid, CAS 89-65-6 .
  • Molecular Formula : C₆H₈O₆; Molecular Weight : 176.12 g/mol .
  • Structure : A γ-lactone with a dihydrofuran core and vicinal diol groups .

Physicochemical Properties :

  • Topological Polar Surface Area (TPSA) : 107.00 Ų .
  • LogP : -1.41 (AlogP), indicating high hydrophilicity .
  • Hydrogen Bond Donors/Acceptors: 4 donors, 6 acceptors .

Biological Sources : Found in plants such as Capsicum annuum (chili peppers) and Peperomia blanda .

Structural and Functional Analogues

D-isoascorbic Acid (Erythorbic Acid)
  • Relation : Stereoisomer of ascorbic acid (vitamin C) with reversed configuration at C5 .
  • Key Differences :
    • Bioactivity : Only 1/20th the vitamin C activity of L-ascorbic acid .
    • Thermal Stability : Less stable than ascorbic acid, degrading at high temperatures .
  • Applications : Widely used as a low-cost antioxidant in food preservation .
Sodium Erythorbate (CAS 6381-77-7)
  • Structure: Sodium salt of D-erythro-Hex-2-enonic acid, γ-lactone .
  • Molecular Formula : C₆H₇NaO₆; Molecular Weight : 198.11 g/mol .
  • Properties :
    • Solubility : Highly water-soluble (1g/10 mL) .
    • Stability : More stable than the free acid form, suitable for aqueous formulations .
  • Applications : Preferred in meat curing and soft drinks due to enhanced solubility .
L-Ascorbic Acid (Vitamin C)
  • Structure : Enantiomer of D-isoascorbic acid with C5 in the L-configuration .
  • Bioactivity : Essential for collagen synthesis and redox reactions in humans; superior antioxidant efficacy .
  • Limitations : Higher cost and sensitivity to oxidation compared to erythorbic acid .
Gamma-Lactone Derivatives (e.g., Undecalactone)
  • Structure : Aliphatic γ-lactones (e.g., peach lactone, CAS 104-67-6) .
  • Function : Flavoring agents in fragrances and foods, unrelated to antioxidant activity .

Comparative Data Table

Property D-erythro-Hex-2-enonic acid, γ-lactone Sodium Erythorbate L-Ascorbic Acid Undecalactone
Molecular Weight 176.12 g/mol 198.11 g/mol 176.12 g/mol 184.28 g/mol
Solubility 1g/10 mL (water) Highly water-soluble 330 g/L (water) Insoluble in water
Bioactivity Antioxidant (non-vitamin) Antioxidant Antioxidant + vitamin Flavoring agent
LD50 (Oral, Rat) 18,000 mg/kg 15,300 mg/kg (mice) 11,900 mg/kg Not established
Key Application Food preservation Meat curing Nutritional supplement Perfumery

Q & A

Q. What advanced techniques are recommended for purity analysis of D-erythro-Hex-2-enonic acid, gamma-lactone?

  • Methods :
  • HPLC-DAD : Use a C18 column with mobile phase (0.1% formic acid in water:acetonitrile, 95:5) and UV detection at 254 nm .
  • Chiral chromatography : Resolve enantiomeric impurities using amylose-based columns .
  • Elemental analysis : Verify sodium content (atomic absorption spectroscopy) in the salt form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ascorbic acid-13C6
Reactant of Route 2
L-Ascorbic acid-13C6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.